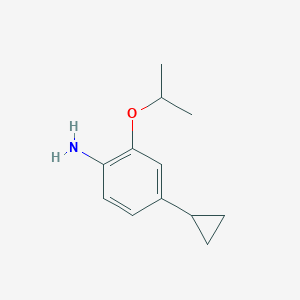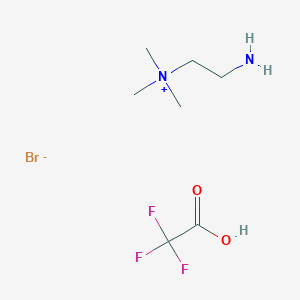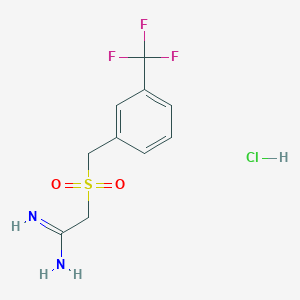
2'-Chloro-5'-fluoro-6-(trifluoromethyl)-3,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine is a complex organic compound characterized by its unique structure, which includes a bipyridine core substituted with chloro, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine typically involves multi-step organic reactions. One common method includes the halogenation of a bipyridine precursor, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can produce a variety of functionalized bipyridines.
Scientific Research Applications
2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
- 2-Chloro-5-fluoro-6-methylphenylboronic acid
- 2-Chloro-6-fluoro-3-methylphenylboronic acid
Comparison: Compared to these similar compounds, 2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine is unique due to its bipyridine core and the specific arrangement of substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H5ClF4N2 |
|---|---|
Molecular Weight |
276.62 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-[6-(trifluoromethyl)pyridin-3-yl]pyridine |
InChI |
InChI=1S/C11H5ClF4N2/c12-10-3-7(8(13)5-18-10)6-1-2-9(17-4-6)11(14,15)16/h1-5H |
InChI Key |
SJZVYMAEMMJYMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=NC=C2F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)

![N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721590.png)
![Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-methanone](/img/structure/B13721596.png)



![3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721614.png)

![N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721640.png)

![2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one](/img/structure/B13721658.png)
